molecular formula C16H10Cl3NO B2658578 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile CAS No. 344282-23-1

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile

Cat. No.: B2658578
CAS No.: 344282-23-1
M. Wt: 338.61
InChI Key: LYUMTAITXAMYOV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
  • 2-(3,4-Dichlorophenyl)-4-phenyl-4-oxobutanenitrile

Uniqueness

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile is unique due to the presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c17-13-4-1-10(2-5-13)12(9-20)8-16(21)11-3-6-14(18)15(19)7-11/h1-7,12H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUMTAITXAMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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